molecular formula C24H30N2O5 B2452589 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 941905-99-3

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2452589
CAS RN: 941905-99-3
M. Wt: 426.513
InChI Key: JMTLETTWXZZYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also known as IBN-1, is a synthetic compound that has been studied for its potential applications in scientific research. IBN-1 is a member of the tetrahydroquinoline family of compounds and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Rh(III)-Catalyzed Oxidative Olefination

  • Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which is a process relevant to the synthesis of tetrahydroisoquinolinone products. This research demonstrates the compound's utility in the field of organic synthesis and its versatility in chemical reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).

Evaluation in Tumor Proliferation Imaging

  • Dehdashti et al. (2013) explored the use of a related compound in evaluating tumor proliferation in humans. They assessed its safety and dosimetry in PET imaging for patients with malignant neoplasms, correlating tumor uptake with proliferation indices (Dehdashti et al., 2013).

Synthesis of Isoquinolin-1-(2H)-ones

  • Guastavino, Barolo, and Rossi (2006) described a one-pot synthesis process for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. Their work highlights the compound's significance in the synthesis of complex organic molecules (Guastavino, Barolo, & Rossi, 2006).

Identification of Human Metabolites

  • Umehara et al. (2009) investigated the metabolites of a related compound in human urine, plasma, and feces, offering insights into its metabolism and potential applications in drug development (Umehara et al., 2009).

Pharmacological Effects Studies

  • Miller et al. (1975) conducted a study on the pharmacological effects of fragmented derivatives of tetrahydroisoquinolines, including compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide. Their research provides insights into the compound's pharmacological properties (Miller, Kador, Venkatraman, & Feller, 1975).

Condensation Reactions

  • Hanumanthu et al. (1976) explored the condensation of o-aminobenzamide with aldehydes and Schiff bases, leading to the formation of tetrahydroquinazolines. This research adds to the understanding of the chemical behavior of related compounds (Hanumanthu, Seshavatharam, Ratnam, & Rao, 1976).

properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLETTWXZZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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